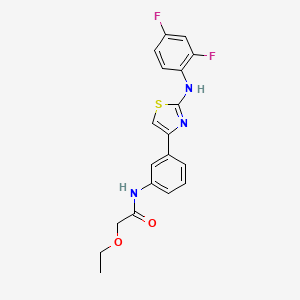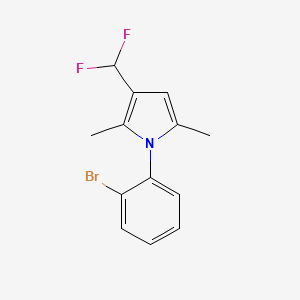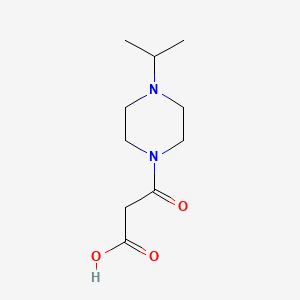
5-bromo-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-bromo-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)furan-2-carboxamide" is a structurally complex molecule that appears to be related to various furan carboxamide derivatives. These derivatives have been studied for their potential biological and pharmacological activities, including anti-bacterial properties and interactions with various receptors.
Synthesis Analysis
The synthesis of related furan carboxamide compounds involves the reaction of furan-2-carbonyl chloride with different amines in the presence of triethylamine to yield high yields of the desired products. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized with an excellent yield of 94% . Although the exact synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of furan carboxamide derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. For instance, the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, shows that furan and benzene rings can be inclined to each other, and significant differences in bond angles can be observed due to possible hybridization effects at the furan atoms . These structural nuances are crucial for understanding the reactivity and interaction of the molecule with biological targets.
Chemical Reactions Analysis
Furan carboxamide derivatives can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which is used to arylate carboxamide compounds to afford analogues with moderate to good yields . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the steric hindrance provided by different substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxamide derivatives can vary widely depending on their specific substituents. For example, the crystal structure analysis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provides insights into the molecular conformation, hydrogen bonding, and crystal packing, which are essential for understanding the compound's solubility, stability, and reactivity . These properties are critical when considering the compound's potential as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiprotozoal Applications
One study demonstrates the synthesis of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines from furanic compounds, exploring their potent antiprotozoal properties. This research emphasizes the chemical's capacity for DNA interaction and its effectiveness against T. b. rhodesiense and P. falciparum, showcasing its potential in developing antiprotozoal treatments (Ismail et al., 2004).
Biomass Conversion and Chemical Synthesis
The catalytic reduction of biomass-derived furanic compounds with hydrogen highlights the importance of these chemicals as platform chemicals in biorefinery, showing the versatility of furanic compounds in creating valuable products from biomass (Nakagawa et al., 2013). Another study elaborates on the conversion of plant biomass to furan derivatives, presenting a sustainable approach to accessing new generations of polymers, functional materials, and fuels (Chernyshev et al., 2017).
Decomposition and Conversion Processes
Research into the decomposition of 2,5-dimethylfuran identifies the initial steps in its thermal decomposition, contributing to understanding the stability and reactivity of furanic compounds under thermal conditions (Simmie & Metcalfe, 2011). Furthermore, catalytic conversion of 5-hydroxymethylfurfural into value-added derivatives is discussed, emphasizing the transformation potential of furanic compounds into chemicals and fuels through specific catalytic processes (Kong et al., 2018).
Eigenschaften
IUPAC Name |
5-bromo-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-8-7-10(9(2)19-8)11(17)5-6-16-14(18)12-3-4-13(15)20-12/h3-4,7,11,17H,5-6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGZKWPNLHXSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=C(O2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1-benzofuran](/img/structure/B2524624.png)


![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide](/img/structure/B2524629.png)





![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]piperidine](/img/structure/B2524639.png)
![4-[3-(Oxolan-3-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2524640.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524641.png)
![2-[4-(1,2-Dihydroimidazo[1,2-a]benzimidazole-3-carbonyl)piperidin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2524646.png)